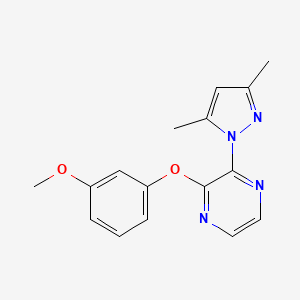

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine, or 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine, is a heterocyclic pyrazine compound commonly used in scientific research for its wide range of applications. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. Pyrazines are a group of cyclic compounds that contain a nitrogen atom in the ring structure, and 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine is a derivative of pyrazine. It has a variety of uses, including in pharmaceuticals, agrochemicals, and biochemistry, and has been studied for its potential applications in medicine and biochemistry.

Applications De Recherche Scientifique

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has a variety of scientific research applications. It has been studied for its potential use in pharmaceuticals as an inhibitor of phosphodiesterase-5 (PDE5) and as an inhibitor of cyclooxygenase-2 (COX-2). It has also been studied for its potential use as an antifungal agent, as an antioxidant, and as an anti-inflammatory agent. It has also been studied for its potential applications in the field of biochemistry, as it has been shown to inhibit the enzyme acetylcholinesterase (AChE).

Mécanisme D'action

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine is believed to act as an inhibitor of PDE5 and COX-2 enzymes. PDE5 is an enzyme that is involved in the breakdown of cGMP, a molecule that regulates smooth muscle relaxation. Inhibition of PDE5 leads to increased levels of cGMP, resulting in relaxation of smooth muscle and increased blood flow to the penis, which is the mechanism of action of drugs such as sildenafil (Viagra). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that cause inflammation, pain, and fever. Inhibition of COX-2 leads to decreased levels of prostaglandins, resulting in decreased inflammation, pain, and fever.

Biochemical and Physiological Effects

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of signals between neurons. Inhibition of AChE leads to increased levels of acetylcholine, which can result in increased cognitive function. It has also been shown to have antioxidant and anti-inflammatory effects, as well as antifungal activity.

Avantages Et Limitations Des Expériences En Laboratoire

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine has several advantages and limitations for lab experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to use in experiments. It is also relatively stable and does not degrade easily. One of the main limitations is its low reactivity, which can make it difficult to use in certain experiments. Additionally, the compound has a low melting point, which can make it difficult to handle and store.

Orientations Futures

The potential applications of 3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine are numerous and varied. Future research should focus on exploring its potential use in pharmaceuticals as an inhibitor of PDE5 and COX-2, as well as its potential use as an antifungal agent, antioxidant, and anti-inflammatory agent. Additionally, further research should focus on exploring its potential use in biochemistry, as an inhibitor of acetylcholinesterase (AChE) and as an enhancer of cognitive function. Additionally, further research should focus on exploring its potential use in agriculture, as an insecticide and fungicide. Finally, further research should focus on exploring its potential use in materials science, as a catalyst for organic reactions.

Méthodes De Synthèse

3,5-DM-1H-pyrazol-1-yl-3-methoxyphenoxy-pyrazine can be synthesized by several methods. One method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with 3-methoxyphenol in the presence of a catalyst. The reaction is carried out in an inert solvent such as toluene at 80°C for 3 hours. The product is then filtered, washed with aqueous sodium bicarbonate solution, and dried to obtain the desired compound. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out in an inert solvent such as toluene at 80°C for 3 hours. The product is then filtered, washed with aqueous sodium bicarbonate solution, and dried to obtain the desired compound.

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-9-12(2)20(19-11)15-16(18-8-7-17-15)22-14-6-4-5-13(10-14)21-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWMQIIXJASVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2OC3=CC=CC(=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(3-methoxyphenoxy)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-5-fluoro-2-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449820.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(oxolane-2-carbonyl)piperazine](/img/structure/B6449821.png)

![5-fluoro-2-{4-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449822.png)

![5-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6449823.png)

![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one](/img/structure/B6449861.png)

![2-{5-[2-(trifluoromethyl)benzenesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449869.png)

![2-[4-(azepane-1-sulfonyl)piperazin-1-yl]-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449884.png)

![tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6449888.png)

![methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B6449895.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449898.png)

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449906.png)

![2-tert-butyl-N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6449911.png)

![6-cyclopropyl-5-fluoro-2-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449913.png)